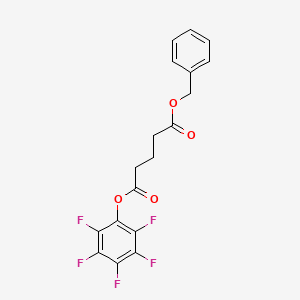![molecular formula C14H28O3Si B14262383 2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- CAS No. 206255-40-5](/img/structure/B14262383.png)
2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- is a complex organic compound with a unique structure that includes a silyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The silyl ether group can be substituted under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action for 2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- involves the protection of hydroxyl groups, which prevents them from participating in unwanted side reactions. The silyl ether group can be selectively removed under specific conditions, allowing for controlled deprotection and subsequent reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Hexanedione: A simpler analog without the silyl ether group.
tert-Butyldimethylsilyl chloride: A common silylating agent used in the protection of hydroxyl groups.
Dimethylsilyl compounds: Other compounds containing dimethylsilyl groups used for similar protective purposes.
Uniqueness
2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl- is unique due to its combination of a diketone structure with a silyl ether group, providing both reactivity and protection in synthetic applications. This dual functionality makes it a valuable compound in advanced organic synthesis .
Propiedades
Número CAS |
206255-40-5 |
|---|---|
Fórmula molecular |
C14H28O3Si |
Peso molecular |
272.45 g/mol |
Nombre IUPAC |
6-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C14H28O3Si/c1-11(15)9-12(16)14(5,6)10-17-18(7,8)13(2,3)4/h9-10H2,1-8H3 |
Clave InChI |
YULMECZXADYQDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)C(C)(C)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
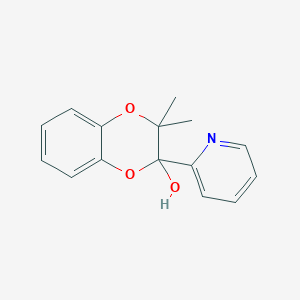
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
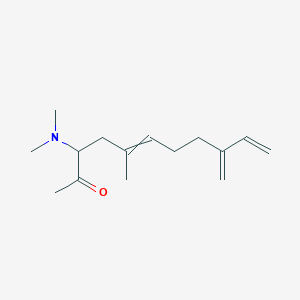

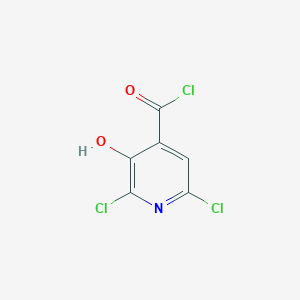
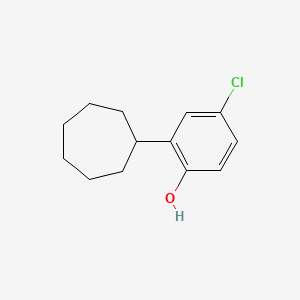
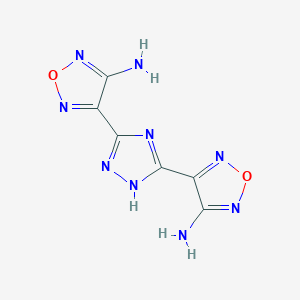
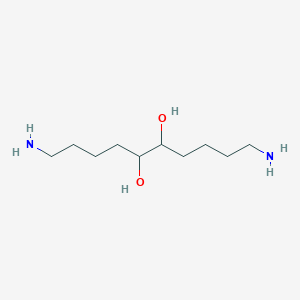
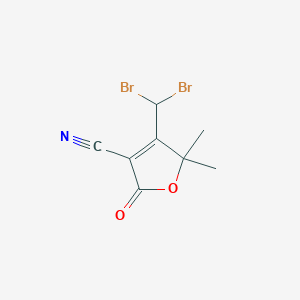

![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
